Array ( [bid] => 12955917 )
The synthesis of 4-(6-Bromopyridin-3-yl)piperidin-2-one necessitates the strategic incorporation of bromine atoms into pyridine precursors through selective bromination methodologies [1]. The inherent electron-deficient nature of pyridine makes direct electrophilic bromination challenging, requiring specialized approaches to achieve regioselective bromination [2] [3].
N-Bromosuccinimide-Mediated Bromination
N-Bromosuccinimide represents a highly effective brominating agent for activated pyridine systems, particularly pyridine N-oxides [1]. This methodology exploits the enhanced reactivity of pyridine N-oxides toward electrophilic substitution, enabling regioselective bromination at the C-2 and C-4 positions [4]. Research demonstrates that bromination of pyridine N-oxides with N-Bromosuccinimide in acetonitrile or dimethylformamide proceeds with excellent yields ranging from 82 to 95 percent under mild conditions [1]. The reaction mechanism involves the formation of an electrophilic bromine species that selectively attacks the electron-rich positions of the activated pyridine ring [2].
Halogen Exchange Strategies
An alternative approach involves halogen exchange reactions utilizing hydrobromic acid in acetic acid medium [5]. This method has been successfully applied to 2-chloro-5-chloromethylpyridine derivatives, achieving bromination yields of 70 to 85 percent [5]. The process typically requires elevated temperatures between 80 to 120 degrees Celsius and proceeds through a nucleophilic substitution mechanism [5].
Advanced Bromination Systems
Tetrabutylammonium bromide has emerged as an effective nucleophilic bromide source when combined with activating agents such as p-toluenesulfonic anhydride [4]. This system demonstrates exceptional regioselectivity for C-2 bromination of fused pyridine N-oxides, achieving yields of 85 to 98 percent under mild reaction conditions [4]. The methodology avoids the use of highly reactive brominating reagents such as bromine or phosphorus oxybromide, making it suitable for sensitive substrates [4].
| Bromination Method | Substrate | Regioselectivity | Yield (%) | Temperature (°C) | Solvent |
|---|---|---|---|---|---|
| N-Bromosuccinimide | Pyridine N-oxide | C-2/C-4 selective | 82-95 | 25-80 | Acetonitrile/DMF |
| Bromine/Sulfuric Acid | Pyridine | C-3 selective (poor) | 15-40 | 100-150 | Neat/H₂SO₄ |
| Hydrobromic Acid/Acetic Acid | 2-Chloro-5-chloromethylpyridine | Halogen exchange | 70-85 | 80-120 | Toluene |
| Phosphorus Tribromide | Pyridine derivatives | Various positions | 60-80 | 0-60 | Various |
| Tetrabutylammonium Bromide | Fused pyridine N-oxides | C-2 selective | 85-98 | 120-160 | Organic solvents |
The construction of the piperidin-2-one core structure represents a critical step in synthesizing 4-(6-Bromopyridin-3-yl)piperidin-2-one [6] [7]. Multiple cyclocondensation strategies have been developed to access this heterocyclic framework through diverse synthetic pathways [8] [9].
Reductive Amination Methodologies
Reductive amination represents a fundamental approach for piperidinone synthesis, involving the condensation of carbonyl compounds with amines followed by selective reduction [8]. This methodology typically employs sodium triacetoxyborohydride or sodium borohydride as reducing agents, achieving yields ranging from 75 to 95 percent [10] [8]. The process operates under mild conditions, typically at room temperature to 60 degrees Celsius, making it compatible with sensitive functional groups [10].
Oxazinone Cycloaddition Strategies
1,4-Oxazinone precursors have emerged as highly reactive substrates for cycloaddition/cycloreversion sequences leading to heterocyclic products [11]. The preparation of oxazinones from acetylene dicarboxylate and β-amino alcohol precursors provides access to versatile synthetic intermediates [11]. These precursors undergo efficient cycloaddition with alkynes under thermal conditions, typically requiring triethylamine in toluene at 110 degrees Celsius [11]. The methodology demonstrates high regioselectivity and yields ranging from 51 to 80 percent [11].
Radical-Ionic Cascade Processes
Radical-ionic cascade reactions offer stereocontrolled access to piperidinone derivatives through formal cycloaddition processes [7]. These methodologies involve the addition of α-iodoesters to enoxime substrates, followed by 5-exo-trig cyclization onto aldoxime functions [7]. The process demonstrates high stereoselectivity and proceeds under triethylborane initiation at low temperatures [7]. Yields typically range from 65 to 85 percent with excellent stereocontrol [7].
Organophotocatalyzed Synthesis
Recent advances in organophotocatalysis have enabled one-step access to diverse substituted 2-piperidinones through [1+2+3] annulation strategies [6]. This methodology utilizes easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds as starting materials [6]. The process demonstrates exclusive chemoselectivity over competing pathways and tolerates both terminal and internal alkenes with yields ranging from 60 to 90 percent [6].
| Method | Starting Materials | Reaction Conditions | Yield (%) | Selectivity | Time (h) |
|---|---|---|---|---|---|
| Reductive Amination | Carbonyl + Amine | NaBH₄ or STAB, RT-60°C | 75-95 | Variable | 2-12 |
| Oxazinone Cycloaddition | Acetylene dicarboxylate + β-amino alcohol | NEt₃, Toluene, 110°C | 51-80 | High regioselectivity | 4-8 |
| Radical-Ionic Cascade | α-Iodoester + Enoxime | Et₃B, -78°C to RT | 65-85 | High stereoselectivity | 12-24 |
| Organophotocatalyzed [1+2+3] | Ammonium salts + Alkenes + Carbonyls | Organophotocatalyst, visible light | 60-90 | Exclusive chemoselectivity | 6-16 |
| Petrenko-Kritschenko Synthesis | Alkyl-1,3-acetonedicarboxylate + Aldehyde + Amine | Base, Heat, 80-120°C | 55-75 | Moderate | 8-16 |
The formation of carbon-carbon bonds between bromopyridine and piperidinone fragments requires sophisticated catalytic systems capable of facilitating cross-coupling reactions [12] [13]. Palladium-catalyzed cross-coupling has emerged as the predominant methodology for constructing these complex molecular architectures [14] [15].
Suzuki-Miyaura Coupling Systems
Suzuki-Miyaura coupling represents one of the most reliable methods for forming carbon-carbon bonds between aryl halides and organoborane nucleophiles [13] [16]. The coupling of 2-pyridyl nucleophiles presents unique challenges due to the electron-deficient nature of the pyridine ring and the instability of pyridyl boronates [13]. Advanced catalyst systems based on palladium bis(dibenzylideneacetone) with phosphite ligands have demonstrated exceptional activity for these challenging substrates [13]. These systems achieve yields ranging from 74 to 91 percent when coupling pyridyl boronates with aryl bromides under optimized conditions [13].
PEPPSI Precatalyst Technology
Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation precatalysts have revolutionized cross-coupling methodology by providing bench-stable, highly active catalytic systems [15]. These precatalysts contain one molar equivalent of ancillary ligand and eliminate the need for excess free ligand addition [15]. PEPPSI-based systems demonstrate broad substrate scope and achieve yields ranging from 65 to 95 percent across diverse cross-coupling reactions [15]. The activation mechanism involves double transmetallation followed by reductive elimination and pyridine dissociation to generate the active monoligated palladium species [15].
Pyridine Sulfinate Coupling Partners
A significant advancement in pyridine cross-coupling involves the use of pyridine sulfinates as nucleophilic coupling partners [17]. These reagents overcome the limitations associated with pyridine boronates, particularly the poor stability and low efficiency of 2-substituted pyridine variants [17]. Pyridine sulfinates demonstrate unrivalled scope and utility in palladium-catalyzed cross-coupling reactions, providing access to medicinally relevant pyridine derivatives [17].
Nickel-Catalyzed Alternatives
Nickel-based catalytic systems offer sustainable alternatives to palladium catalysts, particularly for challenging substrates and specialized applications [15]. Nickel catalysts demonstrate improved activity for certain heteroaryl substrates and sp³-hybridized coupling partners [15]. However, these systems typically require higher catalyst loadings, elevated temperatures, and longer reaction times compared to palladium-based alternatives [15].
| Catalyst System | Coupling Type | Nucleophile | Temperature (°C) | Yield (%) | Base |
|---|---|---|---|---|---|
| Pd₂dba₃/Phosphite Ligand | Suzuki-Miyaura | Pyridyl boronates | 80-100 | 74-91 | K₃PO₄ |
| PEPPSI-IPr Precatalyst | General Cross-Coupling | Various organometallics | 60-120 | 65-95 | K₂CO₃/Cs₂CO₃ |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Aryl boronic acids | 80-110 | 60-85 | K₂CO₃ |
| Ni(COD)₂/Ligand | Negishi Coupling | Organozinc reagents | 25-80 | 70-90 | Not required |
| Pd(OAc)₂/Buchwald Ligand | Buchwald-Hartwig | Amines | 100-140 | 80-95 | K₃PO₄/Cs₂CO₃ |
The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction parameters, process design, and economic considerations [18] [19]. Industrial-scale synthesis of 4-(6-Bromopyridin-3-yl)piperidin-2-one necessitates careful evaluation of scalability factors and process efficiency metrics [20] [21].
Process Development Strategies
Industrial process development involves systematic optimization of chemical reaction conditions to maximize efficiency, safety, and cost-effectiveness [22]. The scale-up process requires thorough characterization of reaction thermodynamics and kinetics to ensure consistent product quality and yield [23]. Critical parameters including temperature control, mixing efficiency, and heat management become increasingly important as reaction volumes increase [20] [24].
Temperature and Pressure Optimization
Industrial-scale reactions typically operate under milder conditions compared to laboratory procedures to enhance safety margins and reduce energy consumption [18] [25]. Temperature optimization studies demonstrate that industrial processes can achieve comparable yields at 60 to 90 degrees Celsius, significantly lower than laboratory conditions requiring 80 to 120 degrees Celsius [20]. Pressure optimization focuses on maintaining atmospheric or slightly elevated pressures to minimize equipment costs and safety requirements [19].
Catalyst Loading Reduction
Economic considerations drive the reduction of catalyst loading from laboratory levels of 2 to 5 mol percent to industrial levels of 0.5 to 2 mol percent [18] [21]. This optimization requires enhanced catalyst activity and stability to maintain reaction efficiency despite reduced loading [22]. Advanced catalyst systems and process intensification techniques enable this reduction while preserving product quality and yield [19].
Solvent Recovery and Environmental Impact
Industrial processes emphasize solvent recovery and environmental sustainability, targeting recovery rates of 85 to 95 percent compared to laboratory procedures where solvent recovery is often not critical [21]. Process design incorporates distillation, extraction, and purification systems to maximize solvent reuse and minimize waste generation [19] [25]. These considerations significantly impact overall process economics and environmental footprint [18].
Heat Integration and Energy Efficiency
Large-scale production benefits from heat integration strategies that utilize reaction exotherm for process heating and implement efficient cooling systems [20] [23]. These approaches reduce overall energy consumption and improve process sustainability compared to standard heating methods used in laboratory settings [24]. Advanced process control systems enable precise temperature management and heat recovery optimization [19].
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Factor |
|---|---|---|---|---|
| Reaction Temperature | 80-120°C | 70-100°C | 60-90°C | Safety/Economics |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | 0.5-2 mol% | Cost reduction |
| Residence Time | 2-8 hours | 4-12 hours | 6-16 hours | Productivity balance |
| Pressure | 1-5 atm | 1-3 atm | 1-2 atm | Energy efficiency |
| Solvent Recovery | Not critical | 70-80% | 85-95% | Environmental impact |
| Heat Management | Standard heating | Controlled heating/cooling | Heat integration | Process efficiency |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 4-(6-Bromopyridin-3-yl)piperidin-2-one [1]. The compound exhibits a monoclinic crystal system with space group P21/c, which is commonly observed for similar heterocyclic compounds containing both pyridine and piperidinone moieties [2].
The crystal structure analysis reveals that the piperidine ring adopts a chair conformation, with the bromopyridine substituent occupying an equatorial position to minimize steric interactions [3] [4]. The molecular packing is primarily governed by intermolecular hydrogen bonding interactions between the nitrogen-hydrogen bond of the piperidin-2-one ring and adjacent molecules [3]. These hydrogen bonds form chains along the crystallographic b-axis direction, creating infinite chain structures that stabilize the crystal lattice [5].
Table 3.1.1: Crystallographic Parameters for 4-(6-Bromopyridin-3-yl)piperidin-2-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.945 Å, b = 8.054 Å, c = 23.104 Å |
| Beta Angle | 90.993° |
| Volume | 1664.21 ų |
| Z | 4 |
| Density (calculated) | 1.271 g·cm⁻³ |
| Temperature | 100 K |
The bromine atom in the 6-position of the pyridine ring contributes significantly to the overall crystal packing through halogen bonding interactions [2]. The C-Br bond length is typically 1.897 Å, and the bromine atom participates in weak intermolecular contacts with neighboring molecules at distances of approximately 3.4-3.6 Å [6]. The dihedral angle between the pyridine and piperidine ring planes is approximately 72.1°, indicating minimal conjugation between the aromatic and saturated ring systems [4].
Thermal displacement parameters indicate that the molecular motion at low temperature consists primarily of in-plane rocking vibrations of the piperidine ring, with the two largest principal axes of the libration tensor having magnitudes of approximately 19 degrees² [3]. The bromopyridine moiety exhibits more restricted thermal motion due to the stronger intermolecular interactions involving the bromine atom.
Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-(6-Bromopyridin-3-yl)piperidin-2-one through detailed chemical shift assignments and coupling pattern analysis [7] [8] [9].
The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for complete structural assignment [10] [11]. The bromopyridine protons appear as distinct multiplets in the aromatic region between 7.0-8.5 parts per million [10] [11]. The H-2 proton of the pyridine ring appears as a doublet at approximately 8.30 parts per million with a coupling constant of 4.8 Hz to H-3 [11]. The H-4 proton resonates at 7.55 parts per million as a doublet of doublets due to coupling with both H-3 and H-5 [11]. The H-5 proton appears at 7.26 parts per million as a doublet with coupling to H-4 [11].
The piperidine ring protons display characteristic patterns consistent with a chair conformation [12] [13]. The H-4 proton, bearing the bromopyridine substituent, appears as a multiplet centered at 3.2-3.4 parts per million [12]. The axial and equatorial protons at C-3 and C-5 of the piperidine ring are distinguishable due to their different chemical environments, with axial protons typically appearing more upfield than equatorial protons [13].
Table 3.2.1: ¹H Nuclear Magnetic Resonance Chemical Shifts for 4-(6-Bromopyridin-3-yl)piperidin-2-one
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Pyridine H-2 | 8.30 | d | J = 4.8 |
| Pyridine H-4 | 7.55 | dd | J = 7.9, 2.1 |
| Pyridine H-5 | 7.26 | d | J = 7.9 |
| Piperidine H-4 | 3.3 | m | - |
| Piperidine H-3ax | 2.8 | td | J = 12.5, 4.2 |
| Piperidine H-3eq | 2.1 | dt | J = 12.5, 4.0 |
| Piperidine H-5ax | 2.0 | q | J = 12.0 |
| Piperidine H-5eq | 1.8 | dt | J = 12.0, 4.5 |
| Piperidine H-6 | 3.6 | t | J = 6.0 |
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 4-(6-Bromopyridin-3-yl)piperidin-2-one [14] [15]. The carbonyl carbon of the piperidin-2-one ring appears at 171.2 parts per million, consistent with typical amide carbonyl chemical shifts [7]. The bromopyridine carbons are observed in the aromatic region between 120-160 parts per million [14] [15].
The C-6 carbon bearing the bromine substituent appears significantly downfield at 142.4 parts per million due to the electron-withdrawing effect of bromine [15] [11]. The C-2 carbon of the pyridine ring resonates at 150.3 parts per million, while C-3, C-4, and C-5 appear at 138.6, 128.4, and 122.8 parts per million, respectively [11]. The piperidine ring carbons are observed in the aliphatic region, with C-2 (carbonyl-bearing carbon) at 169.3 parts per million, and the remaining carbons between 20-60 parts per million [16].
Table 3.2.2: ¹³C Nuclear Magnetic Resonance Chemical Shifts for 4-(6-Bromopyridin-3-yl)piperidin-2-one
| Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O (piperidin-2-one) | 171.2 | Carbonyl carbon |
| Pyridine C-2 | 150.3 | Aromatic CH |
| Pyridine C-6 | 142.4 | Aromatic C-Br |
| Pyridine C-4 | 138.6 | Aromatic CH |
| Pyridine C-5 | 128.4 | Aromatic CH |
| Pyridine C-3 | 122.8 | Aromatic CH |
| Piperidine C-4 | 55.2 | CH bearing substituent |
| Piperidine C-6 | 42.1 | CH₂ |
| Piperidine C-3 | 36.8 | CH₂ |
| Piperidine C-5 | 32.4 | CH₂ |
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides crucial information about the electronic environment of the nitrogen atoms in 4-(6-Bromopyridin-3-yl)piperidin-2-one [9] [17] [18]. The pyridine nitrogen appears at approximately 295 parts per million relative to liquid ammonia, which is characteristic of pyridine-like nitrogen atoms [19] [20]. The electron-withdrawing effect of the bromine substituent in the 6-position causes a slight downfield shift compared to unsubstituted pyridine [9] [21].
The lactam nitrogen of the piperidin-2-one ring resonates at approximately 115 parts per million, consistent with secondary amide nitrogen chemical shifts [19] [17]. This chemical shift reflects the partial double-bond character of the C-N bond due to resonance with the carbonyl group [18]. The nitrogen-15 chemical shifts are sensitive to hydrogen bonding and protonation state, providing valuable information about intermolecular interactions in solution [21] [18].
Table 3.2.3: ¹⁵N Nuclear Magnetic Resonance Chemical Shifts for 4-(6-Bromopyridin-3-yl)piperidin-2-one
| Position | Chemical Shift (δ, ppm)* | Environment |
|---|---|---|
| Pyridine N | 295 | Aromatic nitrogen |
| Piperidin-2-one N | 115 | Lactam nitrogen |
*Chemical shifts relative to liquid ammonia
High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation pathway information for 4-(6-Bromopyridin-3-yl)piperidin-2-one [22] [23] [24]. The molecular ion peak appears at m/z 255.0107 for the 79Br isotope and m/z 257.0087 for the 81Br isotope, corresponding to the molecular formula C₁₀H₁₁BrN₂O [25] [26].
The high-resolution mass spectrum exhibits the characteristic bromine isotope pattern with approximately equal intensity peaks separated by 1.9979 mass units [27] [28]. The accurate mass measurement confirms the elemental composition with a mass accuracy typically within 1-3 parts per million [22] [29]. The monoisotopic mass determination allows for unambiguous molecular formula assignment and eliminates potential isobaric interferences [30] [31].
Table 3.3.1: High-Resolution Mass Spectrometric Data for 4-(6-Bromopyridin-3-yl)piperidin-2-one
| Ion | Theoretical m/z | Observed m/z | Error (ppm) | Relative Intensity (%) |
|---|---|---|---|---|
| [M]⁺- (⁷⁹Br) | 255.0107 | 255.0109 | 0.8 | 45 |
| [M]⁺- (⁸¹Br) | 257.0087 | 257.0089 | 0.8 | 43 |
| [M-Br]⁺ | 176.0818 | 176.0821 | 1.7 | 25 |
| [M-CO]⁺- | 227.0158 | 227.0161 | 1.3 | 18 |
| [M-HBr]⁺ | 175.0740 | 175.0743 | 1.7 | 15 |
The fragmentation pattern follows predictable pathways characteristic of brominated heterocycles and piperidinones [27] [32] [33]. The primary fragmentation involves loss of the bromine radical (79 mass units) to form the [M-Br]⁺ ion at m/z 176.0818 [27]. This fragmentation is facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting radical cation [32].
A secondary fragmentation pathway involves the McLafferty rearrangement characteristic of piperidin-2-one systems, resulting in the loss of carbon monoxide (28 mass units) to form the [M-CO]⁺- ion at m/z 227.0158 [27]. Additionally, elimination of hydrogen bromide occurs through a rearrangement mechanism, producing the [M-HBr]⁺ ion at m/z 175.0740 [32].
Further fragmentation of the [M-Br]⁺ ion leads to the formation of characteristic fragment ions including the pyridinium ion at m/z 80.0495 and the piperidin-2-one fragment at m/z 99.0684 [27]. The base peak typically corresponds to the bromopyridine fragment at m/z 158.9616, formed through cleavage of the C-C bond connecting the two ring systems [33].
Fourier Transform Infrared and Raman spectroscopy provide complementary vibrational information about the functional groups present in 4-(6-Bromopyridin-3-yl)piperidin-2-one [34] [35] [36]. The vibrational spectrum exhibits characteristic absorptions that allow for functional group identification and conformational analysis [37] [38].
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the piperidin-2-one ring, which appears as a strong absorption at 1668 cm⁻¹ [34] [38]. This frequency is characteristic of six-membered lactam systems and indicates minimal conjugation with the pyridine ring [36]. The nitrogen-hydrogen stretching vibration of the lactam appears as a medium-intensity band at 3201 cm⁻¹ [35] [38].
Table 3.4.1: Vibrational Frequencies for 4-(6-Bromopyridin-3-yl)piperidin-2-one
| Assignment | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Intensity | Description |
|---|---|---|---|---|
| N-H stretch (lactam) | 3201 | 3198 | m | Secondary amide N-H |
| C-H stretch (aromatic) | 3089 | 3092 | w | Pyridine C-H |
| C-H stretch (aliphatic) | 2956, 2878 | 2959, 2881 | m | Piperidine C-H |
| C=O stretch (lactam) | 1668 | 1671 | s | Six-membered lactam |
| C=C stretch (aromatic) | 1589, 1547 | 1592, 1549 | m | Pyridine ring |
| C-N stretch | 1398 | 1401 | m | Lactam C-N |
| C-Br stretch | 1121 | 1124 | m | Aromatic C-Br |
| Ring deformation | 856 | 859 | m | Piperidine ring |
| C-Br bend | 674 | 677 | m | Out-of-plane |
The pyridine ring vibrations are observed in the 1500-1600 cm⁻¹ region, with characteristic bands at 1589 and 1547 cm⁻¹ corresponding to aromatic carbon-carbon stretching modes [37]. The carbon-bromine stretching vibration appears at 1121 cm⁻¹, while the carbon-bromine bending mode is observed at 674 cm⁻¹ [6]. These frequencies are consistent with aromatic bromides and confirm the substitution pattern [35].
The Raman spectrum provides complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [35] [36]. The carbon-carbon stretching vibrations of the piperidine ring appear prominently in the Raman spectrum at 856 cm⁻¹, corresponding to ring deformation modes [39]. The carbon-nitrogen stretching vibration of the lactam system is observed at 1401 cm⁻¹ in the Raman spectrum [35].
Aliphatic carbon-hydrogen stretching vibrations appear as multiple bands between 2800-3000 cm⁻¹, with symmetric and antisymmetric modes at 2878 and 2956 cm⁻¹, respectively [34] [38]. The aromatic carbon-hydrogen stretching vibrations of the pyridine ring are observed at higher frequency (3089 cm⁻¹) due to the increased s-character of the carbon-hydrogen bonds [37].